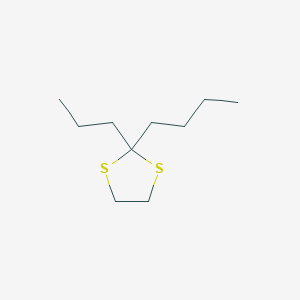![molecular formula C28H38N2O B14348965 N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide CAS No. 98062-00-1](/img/structure/B14348965.png)
N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide is a chemical compound that belongs to the class of amides It is derived from docosahexaenoic acid, a polyunsaturated omega-3 fatty acid, and pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide typically involves the reaction of docosahexaenoic acid with pyridine-3-methanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and membrane dynamics.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of specialized coatings and materials.
Mécanisme D'action
The mechanism by which N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide exerts its effects involves its interaction with specific molecular targets and pathways. It may modulate the activity of enzymes and receptors involved in inflammatory responses and neuronal function. The compound’s structure allows it to integrate into cell membranes, influencing membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosahexaenoic acid (DHA): A precursor to N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide, known for its role in brain health and anti-inflammatory properties.
Pyridine derivatives: Compounds like pyridine-3-methanol, which are used in the synthesis of various bioactive molecules.
Uniqueness
This compound is unique due to its combined structural features of DHA and pyridine, which confer both lipid-like and heterocyclic properties. This dual nature allows it to participate in diverse biochemical processes and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
98062-00-1 |
|---|---|
Formule moléculaire |
C28H38N2O |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
N-(pyridin-3-ylmethyl)docosa-4,7,10,13,16,19-hexaenamide |
InChI |
InChI=1S/C28H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-28(31)30-26-27-22-21-24-29-25-27/h3-4,6-7,9-10,12-13,15-16,18-19,21-22,24-25H,2,5,8,11,14,17,20,23,26H2,1H3,(H,30,31) |
Clé InChI |
OOJFLKNARRFZKX-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



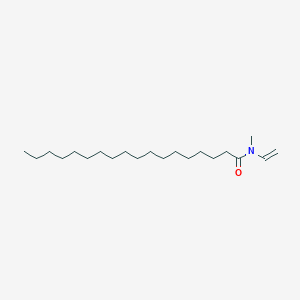
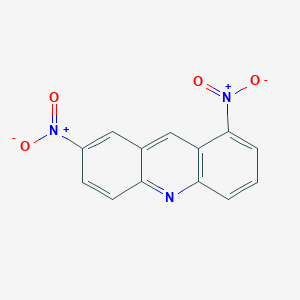
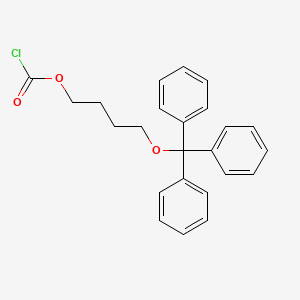
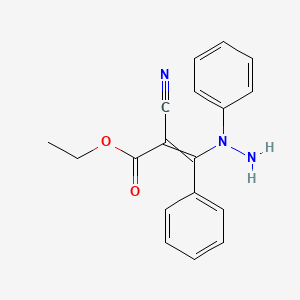
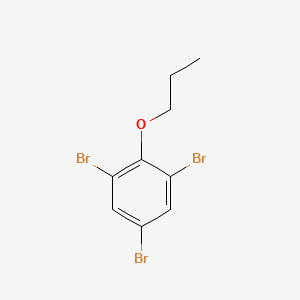
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
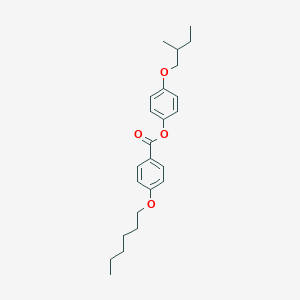
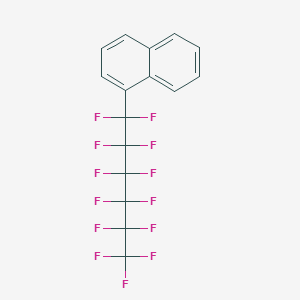
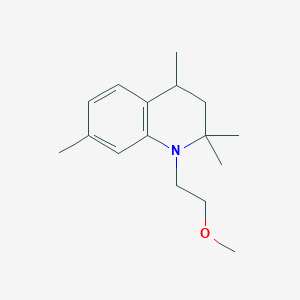
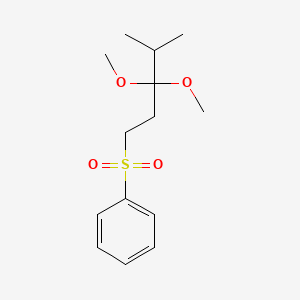
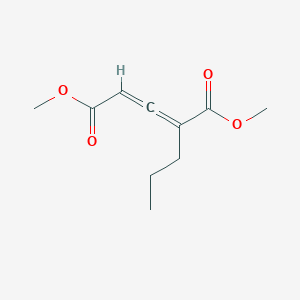
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)
